molecular formula C25H18FN3O3 B14920519 2-{3-[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14920519
M. Wt: 427.4 g/mol
InChI Key: GHWFMACUBIZHQO-UHFFFAOYSA-N
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Description

2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinazoline and isoindole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazoline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Isoindole Moiety: The isoindole moiety is synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Coupling of the Quinazoline and Isoindole Units: The final step involves coupling the quinazoline and isoindole units through a propyl linker, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
  • 2-{3-[3-(4-Methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-{3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

Molecular Formula

C25H18FN3O3

Molecular Weight

427.4 g/mol

IUPAC Name

2-[3-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C25H18FN3O3/c26-16-11-13-17(14-12-16)29-22(27-21-9-4-3-8-20(21)25(29)32)10-5-15-28-23(30)18-6-1-2-7-19(18)24(28)31/h1-4,6-9,11-14H,5,10,15H2

InChI Key

GHWFMACUBIZHQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

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